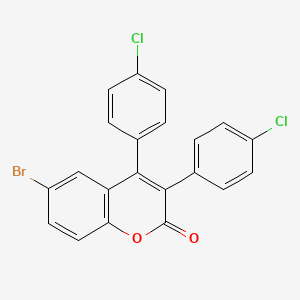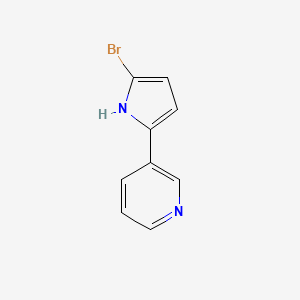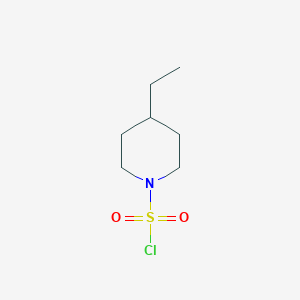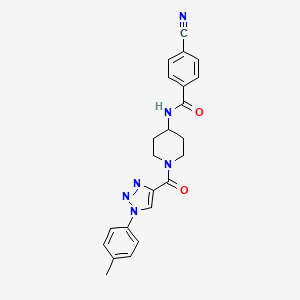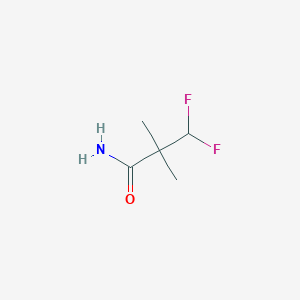![molecular formula C13H19N5O2 B2506667 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide CAS No. 919854-76-5](/img/structure/B2506667.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Synthesis and Biological Activities
The chemical compound of interest has been explored in various research contexts. Its applications range from synthesis of complex molecular structures to biological activities, including antimicrobial and antitumor properties.
Synthesis Techniques : Some studies focus on the synthesis of related compounds using microwave irradiative cyclocondensation, which are then evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Antitumor Activity : Research on novel pyrazolo[3,4-d]pyrimidine derivatives has shown promising antitumor activities. These compounds are assessed for their effectiveness in inhibiting cancer cell growth and inducing apoptosis (Carraro et al., 2006).
Antimicrobial Properties : Another area of study involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial evaluation. These compounds have shown moderate activity against various microorganisms (Farag et al., 2009).
Inhibitory Effects on Histamine Release : Certain 1H-pyrazolo[3,4-d]pyrimidines have been synthesized and tested for their effect on the release of histamine from rat peritoneal mast cells, revealing potential for new therapeutic applications (Quintela et al., 2001).
Applications in Psoriasis and Neuroinflammation
Some derivatives of pyrazolo[3,4-d]pyrimidine have been identified for their potential in treating specific conditions:
Psoriasis Treatment : Research has identified potent FLT3 inhibitors among pyrazolo[3,4-d]pyrimidine derivatives, showing significant antipsoriatic effects in animal models (Li et al., 2016).
Neuroinflammation Imaging : Novel pyrazolo[1,5-a]pyrimidines have been synthesized for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds have been used in positron emission tomography (PET) imaging to investigate neuroinflammation in vivo (Damont et al., 2015).
Mechanism of Action
Target of action
Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have been described in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine , which suggests that they might interact with various biological targets, including enzymes and receptors that recognize these purine bases.
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-8(2)11(19)16-17-7-14-10-9(12(17)20)6-15-18(10)13(3,4)5/h6-8H,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDITFASDFCNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)





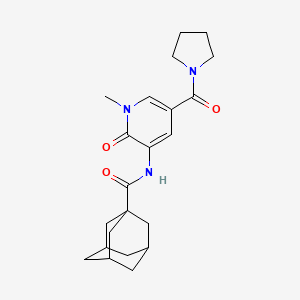
![(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2506596.png)
![3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)
